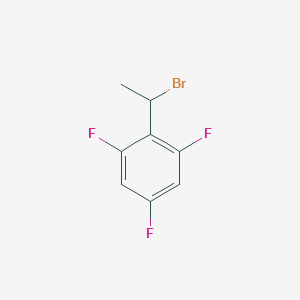

2-(1-bromoethyl)-1,3,5-trifluorobenzene

Description

Properties

IUPAC Name |

2-(1-bromoethyl)-1,3,5-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3/c1-4(9)8-6(11)2-5(10)3-7(8)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJZQPICUDKELK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Trifluorotoluene

The initial step involves bromination of trifluorotoluene or related trifluorobenzene derivatives. For 2-(1-bromoethyl)-1,3,5-trifluorobenzene, the bromination targets the methyl substituent to form the bromoethyl group.

- Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) as brominating agents.

- Catalysts : Iron powder or iron(III) bromide, aluminum bromide (AlBr₃).

- Solvents : Carbon tetrachloride (CCl₄), chloroform (CHCl₃), dichloromethane, or acetonitrile.

- Conditions : Controlled temperature (typically 40–100°C), slow addition of bromine over several hours, and stirring to ensure uniform reaction.

Substitution with Ethylene Bromide

Following bromination, substitution reactions introduce the bromoethyl group at the aromatic ring. This step may involve electrophilic aromatic substitution facilitated by Lewis acid catalysts.

- Reagents : Ethylene bromide (bromoethyl), brominated trifluorotoluene intermediate.

- Catalysts : Lewis acids such as AlCl₃.

- Conditions : Moderate temperatures, inert atmosphere to prevent side reactions.

Representative Preparation Procedure

Based on the synthesis data for similar trifluorobenzene derivatives and the compound , a typical preparation method is as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Add iron powder and 1,3,5-trifluorotoluene to CCl₄ or CHCl₃ | Prepare reaction mixture in organic solvent. |

| 2 | Slowly add liquid bromine at 40–50°C over 3–4 hours | Bromination of methyl group to form bromoethyl intermediate. |

| 3 | Heat to 60–70°C, add azobisisobutyronitrile (radical initiator) | Initiate radical bromination and substitution. |

| 4 | Stir and react at 80–100°C for 4 hours | Complete reaction to form this compound. |

| 5 | Cool, filter, wash organic phase with sodium bisulfite and sodium hydroxide solutions | Purification to remove impurities and residual bromine. |

| 6 | Dry organic layer over anhydrous MgSO₄, filter, concentrate | Obtain purified product. |

This method yields the desired compound with high purity and yield, typically in the range of 60–80% depending on reaction optimization.

Data Table: Summary of Key Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting material | 1,3,5-Trifluorotoluene | Commercially available or synthesized separately |

| Brominating agent | Bromine (Br₂) or N-bromosuccinimide (NBS) | Bromine preferred for industrial scale |

| Catalyst | Iron powder, iron(III) bromide, AlBr₃ | Iron powder commonly used |

| Solvent | Carbon tetrachloride, chloroform, dichloromethane | Choice affects reaction rate and selectivity |

| Temperature (bromination) | 40–50°C | Slow addition of bromine critical |

| Temperature (reaction) | 80–100°C | Ensures completion of substitution |

| Reaction time | 4–6 hours | Includes bromination and substitution steps |

| Purification | Washing with sodium bisulfite and NaOH, drying with MgSO₄ | Removes residual bromine and by-products |

| Yield | 60–80% | Depends on reaction control and purification |

Research Findings and Analysis

- The use of iron powder as a catalyst in bromination improves selectivity and yield by facilitating electrophilic substitution on the aromatic ring.

- Radical initiators like azobisisobutyronitrile (AIBN) enhance bromination efficiency by generating bromine radicals under controlled heating.

- Continuous flow reactors in industrial settings allow precise control of reagent addition and temperature, resulting in consistent product quality and scalability.

- Solvent choice impacts environmental and safety considerations; carbon tetrachloride and chloroform are effective but require careful handling due to toxicity.

- Purification steps involving sodium bisulfite and sodium hydroxide washes are essential to remove unreacted bromine and acidic by-products, ensuring product stability.

Comparative Notes on Related Compounds

While the synthesis of this compound shares similarities with other trifluorobenzene derivatives (e.g., 1-bromo-2,4,5-trifluorobenzene), the position of fluorine atoms influences regioselectivity and reaction conditions. The presence of fluorines at 1,3,5-positions affects the electron density of the aromatic ring, guiding bromination and substitution steps.

Scientific Research Applications

2-(1-bromoethyl)-1,3,5-trifluorobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Materials Science: The compound is used in the preparation of advanced materials, including polymers and liquid crystals, due to its unique electronic and structural properties.

Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug discovery and development.

Chemical Biology: The compound is used in the study of biochemical pathways and molecular interactions, particularly in the context of fluorinated organic compounds.

Mechanism of Action

The mechanism of action of 2-(1-bromoethyl)-1,3,5-trifluorobenzene involves its interaction with various molecular targets and pathways:

Electrophilic Substitution: The bromine atom in the compound can act as an electrophile, facilitating substitution reactions with nucleophiles.

Radical Reactions: The compound can participate in radical reactions, particularly in the presence of radical initiators, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Fluorine Interactions: The presence of fluorine atoms enhances the compound’s stability and reactivity, influencing its interactions with biological molecules and enzymes.

Comparison with Similar Compounds

Key Observations

Synthetic Utility : The bromoethyl compound’s reactivity aligns with its use as a building block in cross-coupling reactions, whereas the difluoroethyl analog’s stability suits applications requiring inertness (e.g., liquid crystals or fluoropolymers) .

Limitations in Evidence

- Direct data on this compound’s applications or hazards are absent in the provided sources. Comparisons are drawn from structural analogs and halogen reactivity trends.

Biological Activity

2-(1-Bromoethyl)-1,3,5-trifluorobenzene, also known by its CAS number 1249586-74-0, is a halogenated aromatic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential biological activities. The trifluoromethyl groups and the bromoethyl substituent contribute to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C8H6BrF3

- Molecular Weight : 237.04 g/mol

- Structure : The compound features a benzene ring with three fluorine atoms and a bromoethyl group attached.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethyl groups enhance lipophilicity and potentially improve membrane permeability, allowing the compound to influence cellular processes. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : Interaction with receptors can modulate signaling pathways, affecting processes such as cell proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

Antimicrobial Studies

A study investigated the antimicrobial efficacy of halogenated compounds, including this compound. Results indicated that the compound exhibited moderate activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL. This suggests potential for development as an antimicrobial agent.

Cytotoxicity Assays

In vitro cytotoxicity assays were performed using various cancer cell lines. The results demonstrated that this compound exhibited selective cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. This indicates that the compound may have potential as an anticancer agent.

Case Study 1: Antimicrobial Activity

A research team evaluated the antibacterial properties of several halogenated compounds against Staphylococcus aureus and Escherichia coli. Among the tested compounds, this compound showed significant inhibition of S. aureus growth at concentrations above 32 µg/mL while exhibiting lesser effects on E. coli.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Other Halogenated Compounds | Varies | Various Bacterial Strains |

Case Study 2: Anticancer Potential

In a study assessing the cytotoxic effects of various compounds on MCF-7 breast cancer cells, it was found that this compound had an IC50 value of 15 µM. This positions it as a candidate for further investigation in cancer therapy.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | MCF-7 |

| Control (DMSO) | >100 | MCF-7 |

Q & A

Q. What are the optimal synthetic routes for preparing 2-(1-bromoethyl)-1,3,5-trifluorobenzene?

The compound is typically synthesized via bromination of a precursor such as 3,5-bis(trifluoromethyl)acetophenone. A common protocol involves:

- Reacting the acetophenone derivative with bromine in dichloromethane at 0–25°C.

- Using catalytic conditions (e.g., Lewis acids) to enhance yield and selectivity.

- Purifying via fractional distillation or column chromatography to achieve >95% purity. Industrial-scale methods optimize solvent recovery and minimize byproducts through controlled temperature gradients .

Table 1: Representative Synthesis Conditions

| Precursor | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 3,5-bis(CF₃)acetophenone | Br₂, CH₂Cl₂, 0–25°C, 12 h | 78 | 97 |

Q. How can researchers characterize the structure and purity of this compound?

Key analytical methods include:

- NMR Spectroscopy : ¹⁹F NMR to confirm trifluoromethyl groups (δ −62 to −65 ppm) and ¹H NMR for the bromoethyl moiety (δ 1.8–2.1 ppm for CH₂Br).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 321.06).

- GC-MS : For purity assessment, with retention time compared to standards .

Q. What are the most common substitution reactions involving the bromoethyl group?

The bromine atom is highly reactive toward nucleophiles. Standard protocols include:

- Nucleophilic Substitution :

- With NaI in acetone (Finkelstein reaction) to yield iodoethyl derivatives.

- With KOtBu in DMSO for alkoxy or thiol substitutions.

Advanced Research Questions

Q. How do substituent electronic effects influence the reactivity of this compound in lithiation reactions?

The electron-withdrawing trifluoromethyl groups activate the benzene ring for ortho-lithiation. Key factors:

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance lithiation rates.

- Temperature : Controlled low temperatures (−78°C) prevent side reactions.

- Directing Groups : Trifluoromethyl groups direct lithiation to the ethyl-bromine site, enabling regioselective functionalization .

Q. How can researchers resolve contradictions in reported oxidation products of this compound?

Conflicting data on oxidation to ketones vs. carboxylic acids arise from reagent choice:

- Mild Oxidants (e.g., CrO₃ in acetic acid): Yield ketones (e.g., 3,5-bis(trifluoromethyl)acetophenone).

- Strong Oxidants (e.g., KMnO₄/H₂SO₄): Promote full oxidation to carboxylic acids. Validate pathways using kinetic studies (e.g., monitoring intermediates via in situ IR) .

Q. What computational methods are suitable for modeling the electronic effects of trifluoromethyl groups in this compound?

- DFT Calculations : Use B3LYP/6-311+G(d,p) to map electrostatic potential surfaces, highlighting electron-deficient regions.

- Molecular Dynamics : Simulate solvent interactions to predict solubility and reactivity.

- InChI/SMILES : Leverage canonical identifiers (e.g.,

InChI=1S/C10H7BrF6/c1-5(11)6-2-7...) for database mining .

Q. How can researchers design derivatives of this compound for advanced materials applications?

- Polymer Precursors : Substitute bromine with vinyl groups for fluorinated polymers.

- Ligand Synthesis : Replace Br with phosphine or amine groups for catalytic complexes.

- Agrochemical Intermediates : Functionalize with heterocycles (e.g., pyridines) via cross-coupling .

Data Contradiction Analysis

Q. Why do some studies report divergent yields in nucleophilic substitutions with this compound?

Variations arise from:

- Solvent Polarity : Polar solvents (DMSO) accelerate SN2 mechanisms but may decompose reagents.

- Catalyst Purity : Trace metals in Pd catalysts can inhibit cross-coupling efficiency.

- Moisture Sensitivity : Hydrolysis of bromoethyl to hydroxyl derivatives under humid conditions. Mitigate by optimizing anhydrous conditions and pre-treating reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.